Cas no 892759-02-3 (6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one)

6-Methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic heterocyclic compound combining a coumarin core with a 1,2,4-oxadiazole moiety. Its structural features, including methoxy substitutions and fused ring systems, contribute to its potential as a bioactive scaffold in medicinal chemistry. The compound exhibits notable stability and lipophilicity, enhancing its suitability for pharmacological studies. Its design allows for interactions with biological targets, making it a candidate for investigating enzyme inhibition or receptor modulation. The presence of electron-donating methoxy groups may further influence its electronic properties and binding affinity. This compound is primarily of interest in research applications, particularly in drug discovery and molecular probe development.
6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one structure
892759-02-3 structure
Product name:6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one
CAS No:892759-02-3
MF:C21H18N2O7
MW:410.376825809479
CID:5423215

6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
    • 6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one
    • Inchi: 1S/C21H18N2O7/c1-25-13-5-6-15-11(7-13)8-14(21(24)29-15)20-22-19(23-30-20)12-9-16(26-2)18(28-4)17(10-12)27-3/h5-10H,1-4H3
    • InChI Key: YJOQJWMFRZHHLD-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=CC=C(OC)C=C2C=C1C1ON=C(C2=CC(OC)=C(OC)C(OC)=C2)N=1

6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3411-0558-20μmol
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
892759-02-3
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-0558-10μmol
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
892759-02-3
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-0558-5mg
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
892759-02-3
5mg
$69.0 2023-09-10
Life Chemicals
F3411-0558-20mg
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
892759-02-3
20mg
$99.0 2023-09-10
Life Chemicals
F3411-0558-2μmol
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
892759-02-3
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-0558-3mg
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
892759-02-3
3mg
$63.0 2023-09-10
Life Chemicals
F3411-0558-4mg
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
892759-02-3
4mg
$66.0 2023-09-10
Life Chemicals
F3411-0558-40mg
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
892759-02-3
40mg
$140.0 2023-09-10
Life Chemicals
F3411-0558-15mg
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
892759-02-3
15mg
$89.0 2023-09-10
Life Chemicals
F3411-0558-5μmol
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
892759-02-3
5μmol
$63.0 2023-09-10

Additional information on 6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one

Recent Advances in the Study of 6-Methoxy-3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl-2H-Chromen-2-One (CAS: 892759-02-3)

The compound 6-methoxy-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one (CAS: 892759-02-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This coumarin-based derivative, characterized by the presence of a 1,2,4-oxadiazole moiety and multiple methoxy groups, exhibits a unique structural profile that makes it a compelling candidate for therapeutic development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its potential applications in treating various diseases, particularly cancer and inflammatory disorders.

One of the key areas of research has been the synthesis and structural modification of this compound to enhance its bioactivity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route for 892759-02-3, which improved yield and purity while reducing the number of reaction steps. The researchers employed a combination of microwave-assisted synthesis and catalytic methods, demonstrating the feasibility of scaling up production for preclinical studies. Furthermore, computational modeling studies have provided insights into the compound's binding affinity for specific molecular targets, such as tubulin and topoisomerase II, which are critical in cancer cell proliferation.

In vitro and in vivo studies have highlighted the compound's potent antiproliferative effects against a range of cancer cell lines, including breast, lung, and colon cancers. A recent preclinical trial demonstrated that 6-methoxy-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one induces apoptosis via the mitochondrial pathway, with minimal cytotoxicity to normal cells. These findings suggest its potential as a selective anticancer agent. Additionally, the compound has shown anti-inflammatory activity by inhibiting key pro-inflammatory cytokines, such as TNF-α and IL-6, making it a candidate for further investigation in autoimmune diseases.

Despite these promising results, challenges remain in the development of this compound. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and formulation studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials. The integration of advanced drug delivery systems, such as nanoparticle-based carriers, is also being explored to enhance its therapeutic efficacy and reduce side effects.

In conclusion, 6-methoxy-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one represents a promising scaffold for the development of novel therapeutics. Its dual functionality as an anticancer and anti-inflammatory agent, coupled with recent advancements in synthesis and mechanistic understanding, positions it as a valuable candidate for future research. Continued interdisciplinary collaboration and innovation will be essential to unlock its full potential and translate these findings into clinical applications.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.